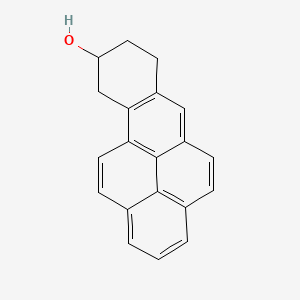
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol typically involves the bromination of benzopyrene derivatives using N-bromosaccharin. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is used as a starting material in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of DNA damage and repair, as well as the development of cancer .
Mechanism of Action
The biological activity of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is primarily due to its ability to form electrophilic sulfuric acid esters. These esters can covalently bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is activated by hepatic cytosol, which facilitates its conversion into these reactive intermediates .
Comparison with Similar Compounds
- 9,10-Dihydrobenzo(a)pyrene-7(8H)-one
- 1-Pyrenemethanol
- 1-Hydroxypyrene
- 1-Pyrenebutanol
Uniqueness: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is unique due to its specific structure and the presence of the hydroxyl group, which significantly influences its reactivity and biological activity. Compared to other benzopyrene derivatives, it has distinct mutagenic and carcinogenic properties, making it a valuable compound for research .
Properties
CAS No. |
94849-97-5 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,8,9,10-tetrahydrobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2 |
InChI Key |
WJDNKJGWMKTBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















